O,O-Diethyl O-2-ethylthioethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl O-2-ethylthioethyl phosphate is an organophosphorus compound with the molecular formula C8H19O4PS. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It contains 19 hydrogen atoms, 8 carbon atoms, 4 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom .
Preparation Methods
The synthesis of O,O-Diethyl O-2-ethylthioethyl phosphate can be achieved through several methods. One common method involves the reaction of diethyl phosphoric acid with bromoethane. This reaction is typically carried out at room temperature and requires prolonged stirring . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Chemical Reactions Analysis
O,O-Diethyl O-2-ethylthioethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, triethylamine, and sulfur. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides in the presence of triethylamine and sulfur can yield phosphorothioates .
Scientific Research Applications
O,O-Diethyl O-2-ethylthioethyl phosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the preparation of biologically active molecules . In industry, it is used in the synthesis of various organophosphate compounds .
Mechanism of Action
The mechanism of action of O,O-Diethyl O-2-ethylthioethyl phosphate involves its interaction with molecular targets and pathways in biological systems. As an organophosphorus compound, it can inhibit cholinesterase enzymes, leading to the accumulation of acetylcholine in synapses and disrupting normal nerve function . This mechanism is similar to that of other organophosphorus anticholinesterase agents.
Comparison with Similar Compounds
O,O-Diethyl O-2-ethylthioethyl phosphate can be compared with other similar organophosphorus compounds, such as diethyl 2-bromoethylphosphonate and tetraethyl pyrophosphate. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique in its specific applications and synthesis methods .
Conclusion
This compound is a versatile organophosphorus compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
23052-51-9 |
---|---|
Molecular Formula |
C8H19O4PS |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
diethyl 2-ethylsulfanylethyl phosphate |
InChI |
InChI=1S/C8H19O4PS/c1-4-10-13(9,11-5-2)12-7-8-14-6-3/h4-8H2,1-3H3 |
InChI Key |
NMQDGOQOOUKIGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.